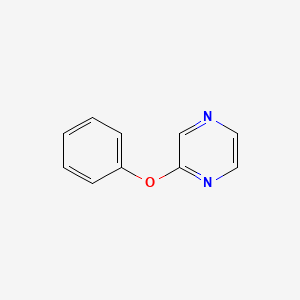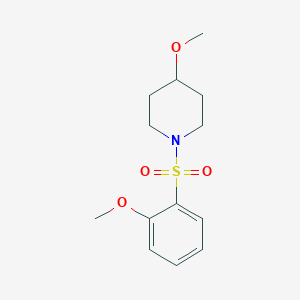
2-phenoxypyrazine
Overview
Description
2-Phenoxypyrazine is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Synthesis Analysis
The synthesis of 2-phenoxypyrazine and its derivatives has been reported in the literature. For instance, 2-phenoxypyrazine derivatives were synthesized from starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one. The aryne was generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis
The molecular structure of 2-phenoxypyrazine consists of a pyrazine ring attached to a phenyl group through an oxygen atom . The InChIKey for 2-phenoxypyrazine is LKXUZLSVURTETC-UHFFFAOYSA-N .Scientific Research Applications
Fluorescent Compounds and Photophysics
2-Phenoxypyrazine and its derivatives exhibit interesting photophysical properties. Some notable findings include:
- Substituent Effects : Electron-donating substituents and rigid structures enhance fluorescence intensity .
Herbicidal Activity
Researchers have synthesized pyrazine derivatives, including 2-phenoxypyrazine, to explore their herbicidal potential. Further studies are needed to determine the efficacy and selectivity of these compounds as herbicides .
Surface Chemistry Applications
While not extensively explored, 2-phenoxypyrazine may find applications in surface chemistry. Its unique structure could contribute to surface modification or functionalization .
Ionic Liquids
Ionic liquids are versatile solvents with various applications. Investigating the solubility and behavior of 2-phenoxypyrazine in ionic liquids could provide insights into their compatibility and potential use .
Biological Activities
Although not specifically mentioned in the literature, exploring the biological activities of 2-phenoxypyrazine derivatives could be an interesting avenue. Researchers might investigate their antimicrobial, antiviral, or antitumor properties .
Material Science
Considering its fluorescent properties, 2-phenoxypyrazine could be incorporated into materials for sensing, imaging, or optoelectronic applications. Further research is warranted to explore its material science potential .
Future Directions
While specific future directions for 2-phenoxypyrazine are not explicitly stated in the available literature, there is ongoing research into the synthesis and evaluation of pyrazine derivatives, including 2-phenoxypyrazine . This suggests that future research may continue to explore the synthesis of new 2-phenoxypyrazine derivatives and their potential applications.
Mechanism of Action
Target of Action
The primary target of 2-Phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen .
Mode of Action
2-Phenoxypyrazine interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. Activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Biochemical Pathways
The activation of TGR5 by 2-Phenoxypyrazine affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway , which plays a crucial role in glucose metabolism and energy homeostasis . Another affected pathway is the cAMP signaling pathway . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Pharmacokinetics
It’s worth noting that the compound’s efficacy as a tgr5 agonist has been demonstrated both in vitro and in vivo .
Result of Action
The activation of TGR5 by 2-Phenoxypyrazine leads to a series of molecular and cellular effects. It induces the secretion of GLP-1, which improves glucose metabolism and energy homeostasis . It also increases cAMP levels, affecting various cellular processes . In addition, it stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Action Environment
It’s important to note that the efficacy of this compound as a tgr5 agonist has been demonstrated in various biological environments, including in vitro and in vivo settings .
properties
IUPAC Name |
2-phenoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUZLSVURTETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332884 | |
| Record name | 2-Phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypyrazine | |
CAS RN |
107697-82-5 | |
| Record name | 2-Phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583156.png)
![N-(2,4-difluorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583164.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6583171.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583172.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)